Methyl 2-ethenyl-5-iodo-2-methylpentanoate
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Overview
Description
Methyl 2-ethenyl-5-iodo-2-methylpentanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is notable for its unique structure, which includes an iodine atom, a vinyl group, and a methyl group attached to a pentanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethenyl-5-iodo-2-methylpentanoate typically involves the esterification of 2-ethenyl-5-iodo-2-methylpentanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-ethenyl-5-iodo-2-methylpentanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the vinyl group to an ethyl group.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium iodide in acetone
Major Products Formed
Oxidation: 2-ethenyl-5-iodo-2-methylpentanoic acid
Reduction: Methyl 2-ethyl-5-iodo-2-methylpentanoate
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Methyl 2-ethenyl-5-iodo-2-methylpentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 2-ethenyl-5-iodo-2-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations that enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylpentanoate: Lacks the iodine and vinyl groups, making it less reactive.
Ethyl 2-methylpentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-iodo-2-methylpentanoate: Similar but lacks the vinyl group.
Uniqueness
Methyl 2-ethenyl-5-iodo-2-methylpentanoate is unique due to the presence of both the iodine atom and the vinyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
59057-09-9 |
---|---|
Molecular Formula |
C9H15IO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
methyl 2-ethenyl-5-iodo-2-methylpentanoate |
InChI |
InChI=1S/C9H15IO2/c1-4-9(2,6-5-7-10)8(11)12-3/h4H,1,5-7H2,2-3H3 |
InChI Key |
LGNDHATXEBRMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCI)(C=C)C(=O)OC |
Origin of Product |
United States |
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